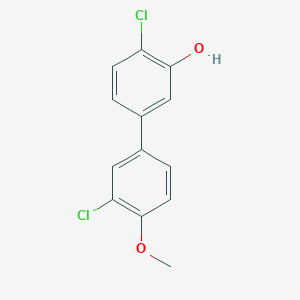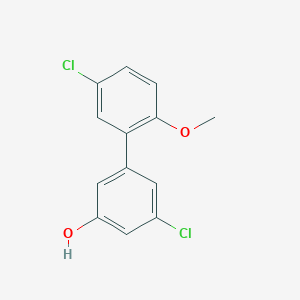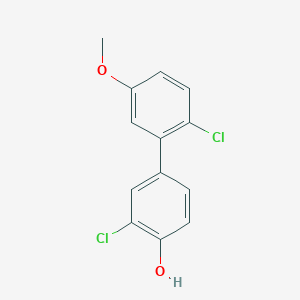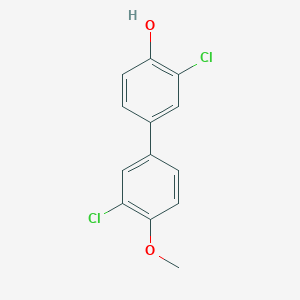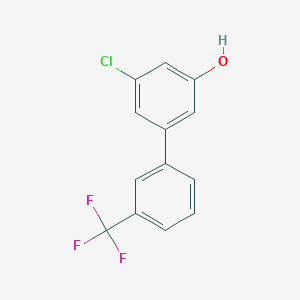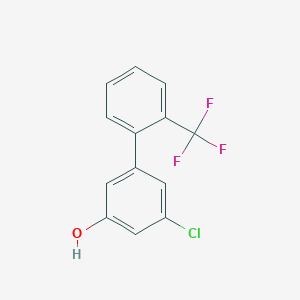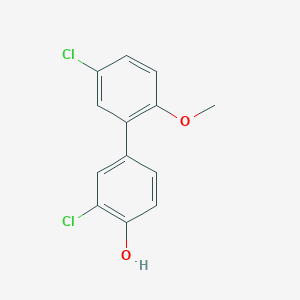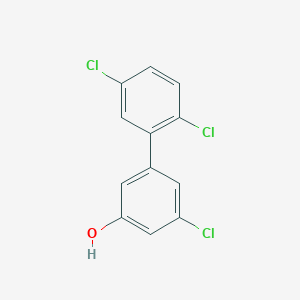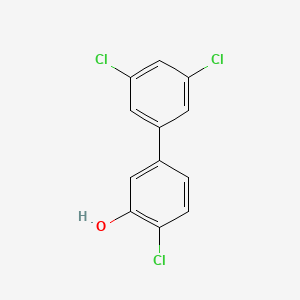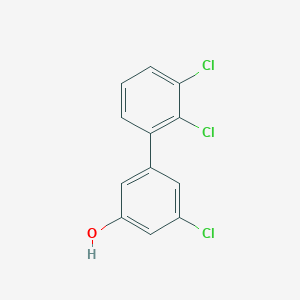
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (3-C5-2,3-DCPP) is a widely used chemical compound used in a variety of scientific research applications. It is a phenolic compound that has been studied extensively due to its unique properties and potential applications.
科学的研究の応用
3-C5-2,3-DCPP has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as an antimicrobial agent, a corrosion inhibitor, and a catalyst for organic reactions. It has also been used in the synthesis of a variety of compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzodioxins (PCDDs). Additionally, 3-C5-2,3-DCPP has been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer research.
作用機序
The mechanism of action of 3-C5-2,3-DCPP is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and inhibiting oxidative damage. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to a decrease in the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
3-C5-2,3-DCPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. Additionally, 3-C5-2,3-DCPP has been shown to reduce inflammation, reduce oxidative stress, and reduce the levels of certain inflammatory markers.
実験室実験の利点と制限
The main advantage of 3-C5-2,3-DCPP is its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble and must be dissolved in an organic solvent prior to use.
将来の方向性
There are a number of potential future directions for 3-C5-2,3-DCPP. One potential direction is the development of new applications for the compound, such as in the fields of drug delivery, gene therapy, and cancer research. Additionally, further research into the mechanism of action of the compound could lead to the development of new therapeutic strategies. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the synthesis of the compound could lead to the development of new, more efficient synthesis methods.
合成法
The synthesis method for 3-C5-2,3-DCPP involves the reaction of 2,3-dichlorophenol with 3-chloro-5-hydroxybenzaldehyde in the presence of a base catalyst. This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is complete after about two hours and yields a 95% pure product.
特性
IUPAC Name |
3-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBRVCZBIZKAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686094 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
666747-73-5 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)
